

"Anti-infective agent 4" analytical methods for quantification in biological samples

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Compound of Interest		
Compound Name:	Anti-infective agent 4	
Cat. No.:	B12404897	Get Quote

Application Note: Quantification of Linezolid in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Therapeutic Drug Monitoring (TDM) of linezolid is crucial to ensure efficacy and prevent dose-dependent toxicities, such as myelosuppression.[1][2] This application note provides detailed protocols for the quantification of linezolid in biological samples, primarily plasma and serum, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary techniques for quantifying linezolid in biological matrices are HPLC-UV and LC-MS/MS.[3] HPLC-UV is a robust and cost-effective method suitable for routine clinical practice. [4][5][6] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for clinical studies and applications requiring lower detection limits.[3][7] Sample preparation typically involves



protein precipitation (PP), solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[8][9] [10]

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for linezolid quantification in human plasma and serum.



Method	Sample Type	Sample Preparati on	Linear Range (µg/mL)	LLOQ (µg/mL)	Recovery (%)	Referenc e
HPLC-UV	Plasma	Protein Precipitatio n (Acetonitril e)	0.50 - 20.0	0.50	96 - 101	[5]
HPLC-UV	Plasma	Protein Precipitatio n (Methanol)	0.30 - 50.0	0.112	71.03 - 91.93	[11]
HPLC-UV	Plasma	Protein Precipitatio n (Perchloric Acid)	0.2 - 48.0	0.2	~99.8	[6]
LC-MS/MS	Serum	Protein Precipitatio n & Online SPE	0.13 - 32.0	0.13	Not Reported	[7]
LC-MS/MS	Plasma	Solid- Phase Extraction	0.1 - 20.0	0.05	89.1 - 93.7	[9][12]
LC-MS/MS	Serum	Protein Precipitatio n (Acetonitril e)	0.1 - 50.0	0.1	78 - 103	[2]



UPLC- MS/MS	lasma	Protein Precipitatio n (Acetonitril e)	0.5 - 32.0	0.5	Not Reported	[13]
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Experimental Protocols & Methodologies Protocol 1: HPLC-UV Method with Protein Precipitation

This protocol is based on a simple and rapid method suitable for therapeutic drug monitoring in settings with limited resources.[5]

- 1. Sample Preparation (Protein Precipitation)
- Pipette 100 μL of human plasma into a microcentrifuge tube.
- Add 200 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and inject a portion into the HPLC system.
- 2. Chromatographic Conditions
- HPLC System: Agilent 1260 Infinity or equivalent with UV/PDA detector.
- Column: LiChrospher 100, RP-18e (5 μm).[5]
- Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection Wavelength: 254 nm.[5]
- Injection Volume: 20 μL.



- 3. Calibration and Quantification
- Prepare calibration standards in blank plasma ranging from 0.50 to 20.0 μg/mL.[5]
- Process standards and quality control (QC) samples alongside unknown samples.
- Construct a calibration curve by plotting the peak area of linezolid against its concentration.
- Determine the concentration of linezolid in the unknown samples from the calibration curve.

Protocol 2: LC-MS/MS Method with Solid-Phase Extraction

This protocol provides a highly sensitive and selective method for the determination of linezolid. [9][12]

- 1. Sample Preparation (Solid-Phase Extraction)
- Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- Load 100 µL of plasma sample (pre-mixed with an internal standard) onto the cartridge.
- Wash the cartridge with 1 mL of water.
- Elute linezolid and the internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Conditions
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[13]
- Column: Reversed-phase C18 column (e.g., Shim Pack CLC-CN, C18).[9][12]



- Mobile Phase: Acetonitrile and 20 mM ammonium acetate solution (4:1 v/v).[9][12]
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for linezolid (e.g., m/z 338.0 -> 296.2) and its internal standard.[9][12][13]
- 3. Data Analysis
- Quantification is based on the peak area ratio of linezolid to the internal standard.[9][12]
- Create a calibration curve using standards prepared in blank plasma over the range of 0.1-20 μg/mL.[9][12]

Visualizations



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Caption: Workflow for Linezolid quantification using Protein Precipitation and HPLC-UV.



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Caption: Workflow for Linezolid quantification using Solid-Phase Extraction and LC-MS/MS.







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